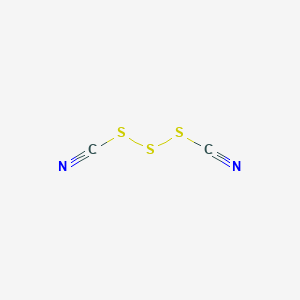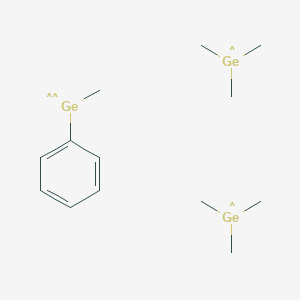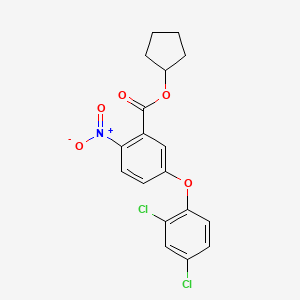
Diethyl 3-bromo-4-oxoheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-bromo-4-oxoheptanedioate is an organic compound with the molecular formula C11H17BrO5 It is a derivative of heptanedioic acid, featuring a bromine atom and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-bromo-4-oxoheptanedioate can be synthesized through several methods. One common approach involves the bromination of diethyl 4-oxoheptanedioate. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-bromo-4-oxoheptanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of diethyl 3-bromo-4-hydroxyheptanedioate.
Oxidation: Formation of diethyl 3-bromo-4-oxoheptanedioic acid.
Aplicaciones Científicas De Investigación
Diethyl 3-bromo-4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 3-bromo-4-oxoheptanedioate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and keto group are key reactive sites that participate in substitution, reduction, and oxidation reactions. These reactions can lead to the formation of new bonds and functional groups, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 4-oxoheptanedioate: Lacks the bromine atom, making it less reactive in substitution reactions.
Diethyl 3-chloro-4-oxoheptanedioate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Diethyl 3-iodo-4-oxoheptanedioate:
Uniqueness
Diethyl 3-bromo-4-oxoheptanedioate is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for the synthesis of diverse compounds.
Propiedades
Número CAS |
59742-68-6 |
|---|---|
Fórmula molecular |
C11H17BrO5 |
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
diethyl 3-bromo-4-oxoheptanedioate |
InChI |
InChI=1S/C11H17BrO5/c1-3-16-10(14)6-5-9(13)8(12)7-11(15)17-4-2/h8H,3-7H2,1-2H3 |
Clave InChI |
NAISJJKROKNKCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)C(CC(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)

![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)


![Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B14612003.png)


![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14612028.png)
![5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14612036.png)



